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BET bromodomain inhibitor 1 -

BET bromodomain inhibitor 1

Catalog Number: EVT-8342425
CAS Number:
Molecular Formula: C22H19F2N3O4S
Molecular Weight: 459.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

BET bromodomain inhibitor 1 is a compound belonging to a class of small molecules that inhibit the bromodomain and extra-terminal domain proteins, which play vital roles in regulating gene expression and chromatin dynamics. The BET family includes proteins such as BRD2, BRD3, BRD4, and BRDT, which are implicated in various cellular processes, including transcriptional regulation and cell cycle progression. The inhibition of these proteins has been linked to therapeutic effects in various diseases, particularly cancers and inflammatory conditions.

Source

The development of BET bromodomain inhibitors stems from the need to target the acetyl-lysine binding sites on these proteins, which are crucial for their function. The prototype of this class is JQ1, which was first identified in 2010 as a selective inhibitor of BET proteins. Subsequent research has led to the discovery of various analogs and derivatives with improved efficacy and selectivity.

Classification

BET bromodomain inhibitors are classified based on their structural motifs and mechanisms of action. They can be categorized into several subclasses based on their chemical scaffolds, such as benzodiazepines, triazoles, and pyridines. Each subclass exhibits unique binding properties and biological activities.

Synthesis Analysis

Methods

The synthesis of BET bromodomain inhibitors typically involves multi-step organic reactions that allow for the construction of complex molecular architectures. A notable method includes the stereoselective synthesis of thienodiazepine-based inhibitors, which can be achieved through a series of reactions that include alkylation and cyclization steps.

  1. Stereoselective Synthesis:
    • A recent approach utilized a racemization-free protocol to synthesize bumped thienodiazepine-based inhibitors in five steps with an enantiomeric excess of 99% without requiring chiral chromatography .
    • The synthesis involves the introduction of a "bump" at a specific position on the scaffold to enhance selectivity for mutant bromodomains.
  2. Modular Synthesis:
    • Another method employs a modular approach using 1,2,3-triazolobenzodiazepine frameworks, where the triazole acts as an acetyl-lysine mimetic . This synthesis typically involves Buchwald coupling and cycloaddition reactions to form the desired structures.

Technical Details

The synthetic routes often utilize reagents that minimize environmental impact while maximizing yield and purity. Techniques such as isothermal titration calorimetry and X-ray crystallography are employed to confirm the stereochemistry and binding affinity of synthesized compounds.

Molecular Structure Analysis

Structure

BET bromodomain inhibitors generally feature a core structure that mimics acetyl-lysine. For example, the 1,2,3-triazolobenzodiazepine structure incorporates both a diazepine ring and a triazole moiety, which facilitate binding to the hydrophobic pocket of bromodomains.

Data

  • Molecular Weight: Varies depending on specific derivatives.
  • Key Functional Groups: Include triazole rings, benzodiazepines, and various substituents that enhance binding affinity.
Chemical Reactions Analysis

Reactions

The synthesis of BET bromodomain inhibitors involves several key chemical reactions:

  1. Coupling Reactions: Used to attach functional groups or modify existing structures.
  2. Cycloaddition: A critical step for forming triazole-containing compounds.
  3. Deprotonation and Alkylation: Essential for constructing complex scaffolds with high selectivity for specific bromodomains.

Technical Details

Reactions are typically conducted under controlled conditions (temperature, pressure) to optimize yield while minimizing by-products. Advanced techniques like differential scanning fluorimetry are utilized to assess binding interactions during synthesis .

Mechanism of Action

Process

BET bromodomain inhibitors function primarily by competitively binding to the acetyl-lysine recognition sites on BET proteins. This inhibition disrupts the interaction between BET proteins and acetylated histones, thereby interfering with transcriptional activation.

Data

  • Binding Affinity: Inhibitors like JQ1 exhibit high affinity for BRD4 with IC50 values in the low micromolar range .
  • Biological Impact: Inhibition leads to decreased expression of oncogenes such as MYC and affects various signaling pathways involved in cell proliferation .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically solid or crystalline forms.
  • Solubility: Varies widely; many compounds are designed for optimal solubility in biological media.

Chemical Properties

  • Stability: Many BET inhibitors exhibit metabolic instability; modifications are often made to enhance pharmacokinetic properties.
  • Reactivity: Compounds can undergo hydrolysis or oxidation under physiological conditions.
Applications

Scientific Uses

BET bromodomain inhibitors have significant applications in research and therapeutic development:

  1. Cancer Therapy: They are being explored as treatments for various cancers due to their ability to downregulate oncogenes.
  2. Inflammatory Diseases: Inhibition of TH17 cell differentiation has been linked to potential treatments for autoimmune conditions .
  3. Epigenetic Research: These compounds serve as valuable tools for studying epigenetic regulation mechanisms in cellular processes.
Epigenetic Regulation and BET Protein Biology

BET Family Proteins as Epigenetic Readers

Bromodomain and extraterminal (BET) proteins—BRD2, BRD3, BRD4, and BRDT—function as epigenetic "readers" that decipher histone acetylation marks. They localize to chromatin via tandem bromodomains (BD1 and BD2) and regulate gene expression by recruiting transcriptional machinery to acetylated nucleosomes. BET proteins exhibit ubiquitous tissue distribution (except BRDT, which is testis-specific) and influence cellular identity, differentiation, and oncogenic programs [1] [10].

Structural Architecture of Bromodomains (BD1/BD2) and Extraterminal (ET) Domains

BET proteins share a conserved modular architecture:

  • Tandem Bromodomains (BD1/BD2): Each bromodomain adopts a left-handed four-helical bundle (αZ, αA, αB, αC) connected by ZA and BC loops. These loops form a hydrophobic pocket that recognizes acetylated lysine residues on histones. BD1 and BD2 exhibit distinct substrate preferences due to divergent amino acid residues in their binding pockets (Table 1) [1] [3].
  • Extraterminal (ET) Domain: A protein-interaction module facilitating recruitment of transcriptional regulators (e.g., NSD3, JMJD6) [1] [8].
  • C-Terminal Domain (CTD): Unique to BRD4 and BRDT, this domain recruits the positive transcription elongation factor (P-TEFb) via conserved motifs [3] [10].

Table 1: Key Structural Differences Between BD1 and BD2 Domains

FeatureBD1 DomainBD2 Domain
Conserved ResiduesGln85, Asp144, Lys141, Ile146Lys374, Val435, Pro430, His433
KAc Binding AffinityLowerHigher
Functional RoleChromatin anchoringProtein-complex assembly

Chromatin Recognition Mechanisms: Acetyl-Lysine Binding Specificity and Bivalent Interactions

BET proteins recognize histone acetylation through two synergistic mechanisms:

  • Acetyl-Lysine Specificity: The conserved asparagine residue (e.g., N140 in BRD4 BD1) forms hydrogen bonds with acetyl-lysine (KAc), while a hydrophobic "WPF shelf" stabilizes substrate engagement. BD2 domains exhibit higher affinity for di-acetylated histone H4 tails (e.g., H4K5acK12ac) than BD1 [3] [6].
  • Bivalent Interactions: Simultaneous binding of BD1 and BD2 to adjacent acetylated histones increases avidity. This dual-anchoring mechanism enables BET proteins to remain associated with chromatin during nucleosome remodeling [3] [9].

BET bromodomain inhibitor 1 exemplifies targeted disruption of these interactions. It exhibits sub-nanomolar binding affinity for all BET bromodomains (Table 2), competitively displacing them from acetylated chromatin [5].

Table 2: Binding Affinities of BET Bromodomain Inhibitor 1

BromodomainKd (nM)
BRD2(BD2)1.3
BRD3(BD2)1.0
BRD4(BD1)3.0
BRD4(BD2)1.6
BRDT(BD2)2.1

Transcriptional Roles of BRD4 in RNA Polymerase II Elongation via P-TEFb Recruitment

BRD4 orchestrates transcriptional elongation through sequence-defined interactions:

  • P-TEFb Recruitment: The BRD4 CTD binds and activates P-TEFb (CDK9/Cyclin T1), which phosphorylates RNA Polymerase II (RNA Pol II) at serine 2 (Ser2P). This releases RNA Pol II from promoter-proximal pausing into active elongation [3] [8].
  • Super-Enhancer Mediation: BRD4 co-localizes with mediator complexes at super-enhancers, looping these regulatory elements to target gene promoters (e.g., MYC). Inhibiting BRD4 displaces mediator components, collapsing enhancer-promoter interactions [1] [7].
  • Elongation Complex Assembly: BRD4’s ET domain recruits histone modifiers (e.g., JMJD6 demethylase) to remodel chromatin, facilitating RNA Pol II procession [8] [10].

BET bromodomain inhibitor 1 disrupts this cascade by evicting BRD4 from chromatin, suppressing MYC transcription and inducing cell cycle arrest in leukemia models (IC50 = 2.4 nM in MV4-11 cells) [5].

Properties

Product Name

BET bromodomain inhibitor 1

IUPAC Name

6-[2-(2,4-difluorophenoxy)-5-(ethylsulfonylmethyl)pyridin-3-yl]-8-methyl-2H-pyrrolo[1,2-a]pyrazin-1-one

Molecular Formula

C22H19F2N3O4S

Molecular Weight

459.5 g/mol

InChI

InChI=1S/C22H19F2N3O4S/c1-3-32(29,30)12-14-9-16(18-8-13(2)20-21(28)25-6-7-27(18)20)22(26-11-14)31-19-5-4-15(23)10-17(19)24/h4-11H,3,12H2,1-2H3,(H,25,28)

InChI Key

UETQFSCWDMJWMM-UHFFFAOYSA-N

SMILES

CCS(=O)(=O)CC1=CC(=C(N=C1)OC2=C(C=C(C=C2)F)F)C3=CC(=C4N3C=CNC4=O)C

Canonical SMILES

CCS(=O)(=O)CC1=CC(=C(N=C1)OC2=C(C=C(C=C2)F)F)C3=CC(=C4N3C=CNC4=O)C

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